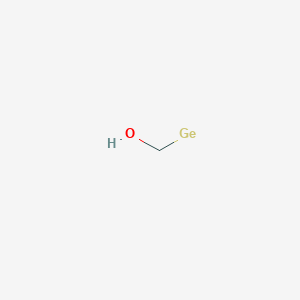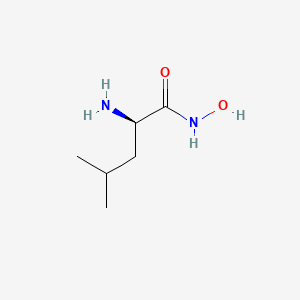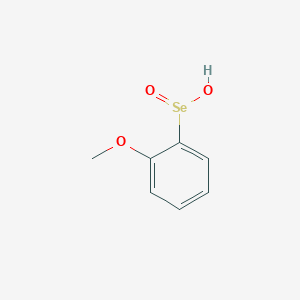![molecular formula C30H23N3O4S B14399257 10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine CAS No. 88341-63-3](/img/structure/B14399257.png)
10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its complex structure, which includes ethyl and nitrophenyl groups attached to a phenothiazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Ethyl Group: The ethyl group is introduced via alkylation, often using ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of Nitrophenyl Groups: The nitrophenyl groups are attached through a Heck reaction, where 4-nitrophenyl ethylene is coupled with the phenothiazine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenothiazine core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenothiazine derivatives.
科学的研究の応用
10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine involves its interaction with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the phenothiazine core can intercalate with DNA, affecting cellular processes. The compound may also inhibit certain enzymes, contributing to its biological activities.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Promethazine: A phenothiazine derivative used as an antihistamine.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other phenothiazine derivatives.
特性
CAS番号 |
88341-63-3 |
|---|---|
分子式 |
C30H23N3O4S |
分子量 |
521.6 g/mol |
IUPAC名 |
10-ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]phenothiazine |
InChI |
InChI=1S/C30H23N3O4S/c1-2-31-27-17-11-23(5-3-21-7-13-25(14-8-21)32(34)35)19-29(27)38-30-20-24(12-18-28(30)31)6-4-22-9-15-26(16-10-22)33(36)37/h3-20H,2H2,1H3 |
InChIキー |
CRUFZUWQBLZNSN-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-])SC4=C1C=CC(=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)



![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)

![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)

